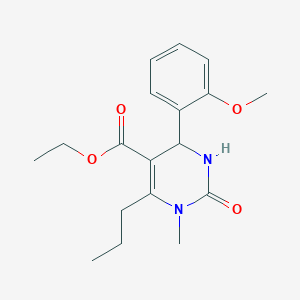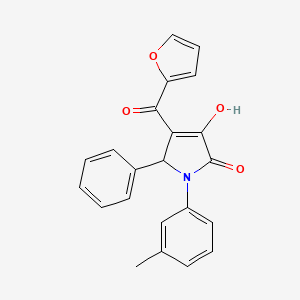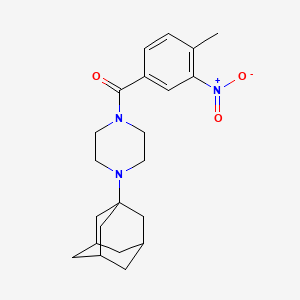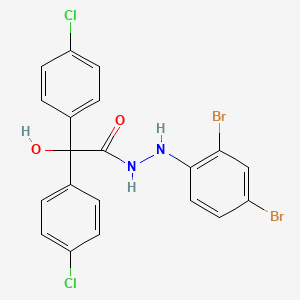![molecular formula C12H16F3N3O3 B11508263 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11508263.png)
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure features a cyclohexyl ring, a trifluoromethyl group, and an imidazolidinone core.
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide: is a chemical compound with the molecular formula CHFNO. It belongs to the class of imidazolidinone derivatives.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of cyclohexylamine with trifluoroacetic anhydride, followed by cyclization with urea or thiourea.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, suggesting its relevance primarily in research and development.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological activity.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations focus on its potential as a bioactive compound, including antimicrobial, antiviral, or anticancer properties.
Industry: While not widely used industrially, it may find applications in specialized chemical processes.
Mechanism of Action
Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism, but it may affect metabolic pathways or signal transduction.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl group and imidazolidinone scaffold distinguish it from related compounds.
Similar Compounds: Other imidazolidinones, such as those with different substituents, share structural similarities.
Properties
Molecular Formula |
C12H16F3N3O3 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C12H16F3N3O3/c1-7(19)16-11(12(13,14)15)9(20)18(10(21)17-11)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,16,19)(H,17,21) |
InChI Key |
KRWDPDYAGUBTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(C(=O)N(C(=O)N1)C2CCCCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone](/img/structure/B11508188.png)


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508208.png)

![3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11508220.png)
![5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508222.png)

![4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11508230.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-(propan-2-yl)phenyl}benzenesulfonamide](/img/structure/B11508234.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B11508249.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl butanoate](/img/structure/B11508255.png)
![1-acetyl-6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11508260.png)
![2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11508264.png)
